4,5-Dichloro-2-fluorobenzenesulfonamide

Descripción

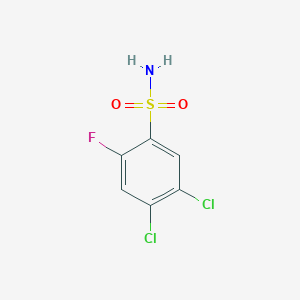

4,5-Dichloro-2-fluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by its unique substitution pattern: two chlorine atoms at positions 4 and 5, a fluorine atom at position 2, and a sulfonamide group (-SO₂NH₂) at position 1. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The sulfonamide moiety is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), while the halogen atoms enhance lipophilicity and influence intermolecular interactions in crystal packing .

Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization . For instance, SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and torsion angles . ORTEP-3 provides graphical representations of thermal ellipsoids, aiding in the interpretation of molecular geometry and crystallographic disorder .

Propiedades

Número CAS |

874773-69-0 |

|---|---|

Fórmula molecular |

C6H4Cl2FNO2S |

Peso molecular |

244.07 |

Nombre IUPAC |

4,5-dichloro-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) |

Clave InChI |

YUNFSYHANIFFLS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)F |

SMILES canónico |

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Halogenated benzenesulfonamides exhibit distinct physicochemical and biological properties depending on the type, number, and position of substituents. Below is a comparative analysis of 4,5-Dichloro-2-fluorobenzenesulfonamide with three analogs:

Substituent Effects on Molecular Geometry

Crystallographic studies using SHELX reveal that halogen positioning significantly impacts bond lengths and angles. For example:

Key observations:

- Fluorine’s electronegativity shortens adjacent C-F bonds compared to C-Cl bonds.

- The sulfonamide S-N bond length remains consistent (~1.62–1.64 Å) across analogs, reflecting minimal steric perturbation.

Impact on Crystal Packing

ORTEP-3 visualizations highlight differences in intermolecular interactions:

- This compound forms Cl···Cl and F···H-N halogen bonds, creating a layered structure.

- 5-Chloro-2-fluorobenzenesulfonamide (one fewer Cl) exhibits weaker Cl···Cl interactions, resulting in less dense packing.

These variations influence solubility and thermal stability, critical for pharmaceutical formulation .

Methodological Considerations

The SHELX system (particularly SHELXL) remains the gold standard for refining small-molecule structures, ensuring high precision in geometric comparisons . ORTEP-3’s GUI facilitates rapid visualization of structural differences, though its reliance on older algorithms may limit real-time rendering for complex crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.